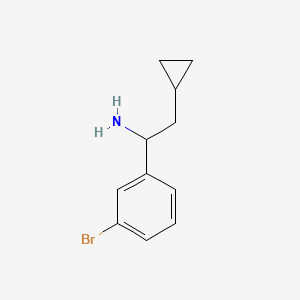
1-(3-Bromphenyl)-2-Cyclopropylethanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-Bromophenyl)-2-cyclopropylethanamine-related compounds often involves palladium-catalyzed reactions, cycloadditions, and the use of bromophenyl as a critical intermediate. For instance, Li et al. (2012) described a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine, leading to the formation of 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines through cycloaddition processes. This method demonstrates the utility of bromophenyl and cyclopropyl-containing compounds in complex molecular constructions (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-Bromophenyl)-2-cyclopropylethanamine is characterized by the presence of a bromophenyl group and a cyclopropyl group. These structural elements are critical for the compound's reactivity and application in synthesis. For example, the cyclopropyl group is known for its ring strain, which can significantly affect the compound's reactivity and stability.
Chemical Reactions and Properties
The chemical reactions involving 1-(3-Bromophenyl)-2-cyclopropylethanamine derivatives are diverse, including cycloadditions, cross-couplings, and nucleophilic substitutions. The bromophenyl group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of complex aromatic compounds. Additionally, the cyclopropyl group can participate in ring-opening reactions under certain conditions, providing access to a range of functionalized amines.
Physical Properties Analysis
The physical properties of 1-(3-Bromophenyl)-2-cyclopropylethanamine and its derivatives, such as solubility, melting point, and boiling point, depend on the specific structure and substituents present in the molecule. These properties are crucial for determining the compound's suitability for various chemical reactions and its handling and storage conditions.
Chemical Properties Analysis
The chemical properties of 1-(3-Bromophenyl)-2-cyclopropylethanamine-related compounds are influenced by the presence of the bromophenyl and cyclopropyl groups. The bromophenyl group is an electrophilic center that can undergo nucleophilic aromatic substitution reactions, while the cyclopropyl group can affect the compound's reactivity through ring strain and its propensity for ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmische Eigenschaften
BH gehört zur Klasse der Tetrahydroisochinoline und wurde auf seine antiarrhythmischen Wirkungen untersucht . Arrhythmien sind unregelmäßige Herzrhythmen, die zu schwerwiegenden gesundheitlichen Komplikationen führen können. Die pharmakokinetische Charakterisierung von BH ergab eine maximale Konzentration (Cmax) von 568,65 ± 122,14 ng/ml, die etwa 1 Stunde nach oraler Verabreichung erreicht wurde. Seine wichtigsten Stoffwechselwege umfassen sowohl Phase-I- (Demethylierung, Dehydrierung und Epoxidierung) als auch Phase-II- (Glucuronid- und Sulfat-Metabolite) Reaktionen. Insgesamt wurden 18 Metabolite identifiziert, die Einblicke in seine Absorption und seinen Stoffwechsel liefern .
Antikrebsaktivität
Obwohl nicht weit verbreitet, können BH-Derivate Antikrebsaktivität aufweisen. Beispielsweise wurden 5-(3-Bromphenyl)-N-aryl-4H-1,2,4-triazol-3-amin-Analoga synthetisiert und auf ihre Antikrebsaktivität untersucht. Weitere Studien sind erforderlich, um das Potenzial von BH in der Krebstherapie zu untersuchen .
Wirkmechanismus
Target of Action
It’s structurally similar to tetrahydroisoquinolines, which have been widely investigated for the treatment of arrhythmias . Therefore, it’s plausible that this compound may also interact with targets involved in cardiac function.
Mode of Action
Based on its structural similarity to tetrahydroisoquinolines, it might interact with its targets in a similar manner . Tetrahydroisoquinolines typically exert their effects by modulating ion channels, which can alter the electrical activity of the heart and potentially treat arrhythmias .
Biochemical Pathways
The main metabolic pathways of 1-(3-Bromophenyl)-2-cyclopropylethanamine appear to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These processes can lead to the formation of various metabolites, which may have their own biological activities and contribute to the overall effect of the compound .
Result of Action
Given its structural similarity to tetrahydroisoquinolines, it may have anti-arrhythmic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromophenyl)-2-cyclopropylethanamine. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and metabolism of the compound, thereby affecting its bioavailability and pharmacological effects .
Biochemische Analyse
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromophenyl group may participate in halogen bonding, while the cyclopropyl group may provide steric hindrance or conformational constraints in these interactions .
Cellular Effects
It’s possible that it could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-(3-Bromophenyl)-2-cyclopropylethanamine at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(3-Bromophenyl)-2-cyclopropylethanamine are not well-characterized. It could potentially interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8,11H,4-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLRYOMLAPARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
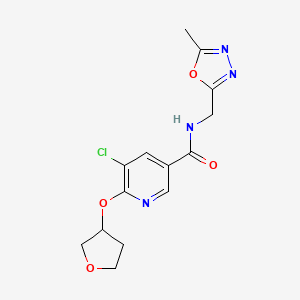
![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
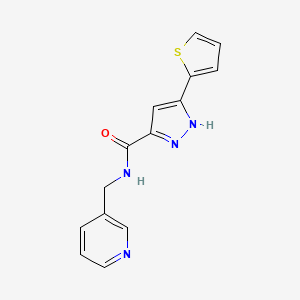
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)
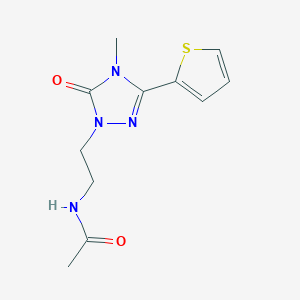
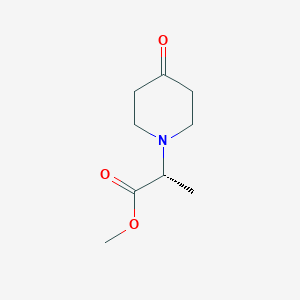
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
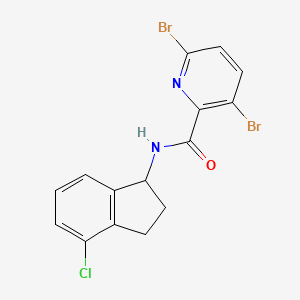
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)